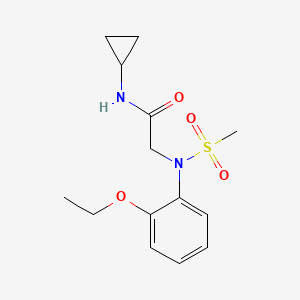
N~1~-cyclopropyl-N~2~-(2-ethoxyphenyl)-N~2~-(methylsulfonyl)glycinamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N~1~-cyclopropyl-N~2~-(2-ethoxyphenyl)-N~2~-(methylsulfonyl)glycinamide is a novel compound that has gained attention in the scientific community due to its potential applications in research. This compound is commonly referred to as CPG-37157 and is a glycine transporter type 1 (GlyT1) inhibitor. GlyT1 inhibitors have been extensively studied for their ability to modulate the glycine neurotransmitter system and their potential therapeutic applications.
作用机制
CPG-37157 is a potent and selective inhibitor of N~1~-cyclopropyl-N~2~-(2-ethoxyphenyl)-N~2~-(methylsulfonyl)glycinamide. N~1~-cyclopropyl-N~2~-(2-ethoxyphenyl)-N~2~-(methylsulfonyl)glycinamide is responsible for the reuptake of glycine from the synaptic cleft, which regulates the levels of glycine in the brain. By inhibiting N~1~-cyclopropyl-N~2~-(2-ethoxyphenyl)-N~2~-(methylsulfonyl)glycinamide, CPG-37157 increases the levels of glycine in the synaptic cleft, which enhances NMDA receptor function and modulates synaptic plasticity. This mechanism of action has been extensively studied and has been shown to have potential therapeutic applications in various neurological and psychiatric disorders.
Biochemical and Physiological Effects:
CPG-37157 has been shown to have several biochemical and physiological effects. The compound has been shown to increase the levels of glycine in the brain, which enhances NMDA receptor function and modulates synaptic plasticity. This modulation of the glycine neurotransmitter system has been shown to improve cognitive function and memory. CPG-37157 has also been shown to have anxiolytic and antidepressant effects in animal models, suggesting its potential therapeutic applications in anxiety and depression.
实验室实验的优点和局限性
One of the main advantages of using CPG-37157 in lab experiments is its potency and selectivity as a N~1~-cyclopropyl-N~2~-(2-ethoxyphenyl)-N~2~-(methylsulfonyl)glycinamide inhibitor. The compound has been extensively characterized and its mechanism of action has been well studied. However, one of the limitations of using CPG-37157 is its low aqueous solubility, which can make it difficult to administer in vivo. Additionally, the compound has not been extensively studied in human clinical trials, which limits its potential therapeutic applications.
未来方向
There are several future directions for the study of CPG-37157. One potential direction is the development of more potent and selective N~1~-cyclopropyl-N~2~-(2-ethoxyphenyl)-N~2~-(methylsulfonyl)glycinamide inhibitors with improved aqueous solubility. Another direction is the investigation of the compound's potential therapeutic applications in various neurological and psychiatric disorders. Additionally, the compound's mechanism of action could be further studied to better understand its effects on synaptic plasticity and cognitive function. Finally, the compound could be studied in human clinical trials to determine its safety and efficacy as a potential therapeutic agent.
合成方法
CPG-37157 can be synthesized using a multi-step reaction sequence that involves the coupling of 2-ethoxybenzoyl chloride with cyclopropylamine to form N~1~-cyclopropyl-N~2~-(2-ethoxyphenyl)glycinamide. This intermediate is then reacted with methylsulfonyl chloride in the presence of a base to form the final product, N~1~-cyclopropyl-N~2~-(2-ethoxyphenyl)-N~2~-(methylsulfonyl)glycinamide. The synthesis of CPG-37157 has been reported in several research articles and the compound has been characterized using various analytical techniques such as NMR and mass spectrometry.
科学研究应用
CPG-37157 has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders such as schizophrenia, anxiety, depression, and Alzheimer's disease. The compound has been shown to increase the levels of glycine in the brain by inhibiting the reuptake of glycine by N~1~-cyclopropyl-N~2~-(2-ethoxyphenyl)-N~2~-(methylsulfonyl)glycinamide. Glycine is an important neurotransmitter that plays a crucial role in the regulation of synaptic transmission and plasticity. By modulating the glycine neurotransmitter system, CPG-37157 has the potential to improve cognitive function and memory.
属性
IUPAC Name |
N-cyclopropyl-2-(2-ethoxy-N-methylsulfonylanilino)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O4S/c1-3-20-13-7-5-4-6-12(13)16(21(2,18)19)10-14(17)15-11-8-9-11/h4-7,11H,3,8-10H2,1-2H3,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JEBAXAWPAVLMKH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1N(CC(=O)NC2CC2)S(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-acetyl-1,2,3,4-tetrahydropyrimido[1,2-a]benzimidazole](/img/structure/B5701841.png)
![1-(3-methylbutanoyl)-4-[(4-methylphenoxy)acetyl]piperazine](/img/structure/B5701845.png)
![ethyl 4-{[(3,5-dimethylphenyl)amino]carbonothioyl}-1-piperazinecarboxylate](/img/structure/B5701848.png)

![N-[4-chloro-2-(trifluoromethyl)phenyl]-2-thiophenecarboxamide](/img/structure/B5701872.png)
![1-({3-chloro-4-[(2-fluorobenzyl)oxy]phenyl}carbonothioyl)pyrrolidine](/img/structure/B5701873.png)
![N-(4-cyanophenyl)-2-[(1-methyl-1H-tetrazol-5-yl)thio]acetamide](/img/structure/B5701874.png)
![1,3-benzodioxole-5-carbaldehyde [phenyl(1,3,5-triazatricyclo[3.3.1.1~3,7~]dec-7-yl)methylene]hydrazone](/img/structure/B5701879.png)
![1-(2-chlorobenzyl)-4-(4-ethyl-1-piperazinyl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B5701882.png)
![ethyl 2-{[3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanoyl]amino}benzoate](/img/structure/B5701884.png)
![1-[(4-chlorophenyl)carbonothioyl]-4-(2-methylphenyl)piperazine](/img/structure/B5701891.png)


![N-1,3-benzodioxol-5-yl-2-[(5-chloro-2-thienyl)carbonyl]hydrazinecarboxamide](/img/structure/B5701915.png)